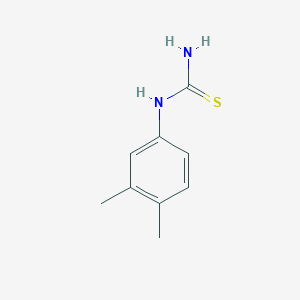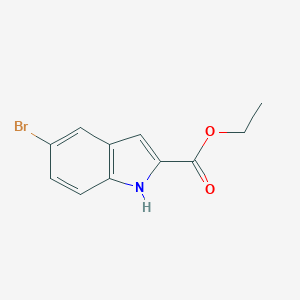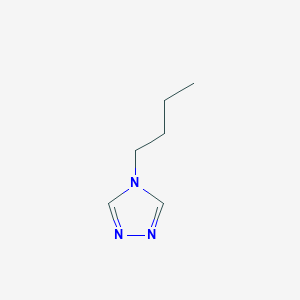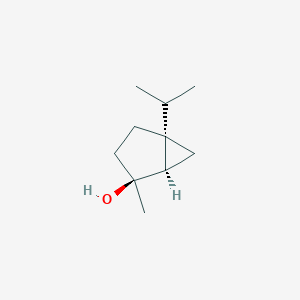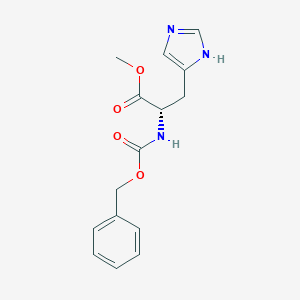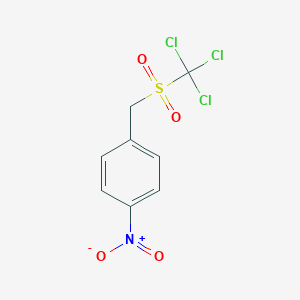
4-Nitrobenzyl trichloromethyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzyl trichloromethyl sulfone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as NBD chloride and is commonly used as a fluorescent probe in biochemical and physiological studies. In
Mechanism Of Action
The mechanism of action of 4-Nitrobenzyl trichloromethyl sulfone involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable adduct that can be detected using fluorescence spectroscopy. The fluorescence intensity of the adduct is directly proportional to the amount of target molecule present in the sample.
Biochemical And Physiological Effects
4-Nitrobenzyl trichloromethyl sulfone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or function of cells and can be used in live-cell imaging studies. However, it is important to note that the compound can react with other nucleophiles in the sample, leading to non-specific labeling.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-Nitrobenzyl trichloromethyl sulfone in lab experiments is its high sensitivity and specificity for labeling target molecules. It can be used in a wide range of applications, including live-cell imaging, protein-protein interaction studies, and enzyme kinetics studies. However, the compound has some limitations, including non-specific labeling and the need for specialized equipment for fluorescence detection.
Future Directions
There are several future directions for research on 4-Nitrobenzyl trichloromethyl sulfone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for the compound, such as in drug discovery and diagnostics. Additionally, further studies are needed to better understand the limitations of the compound and to develop strategies to overcome these limitations.
Conclusion:
In summary, 4-Nitrobenzyl trichloromethyl sulfone is a valuable tool for scientific research due to its unique properties as a fluorescent probe. The compound has been widely used in various biochemical and physiological studies and has potential for further development in the future. However, it is important to carefully consider the advantages and limitations of the compound when using it in lab experiments.
Synthesis Methods
The synthesis of 4-Nitrobenzyl trichloromethyl sulfone involves the reaction of 4-nitrobenzyl alcohol with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with triphenylphosphine and carbon tetrachloride to obtain 4-Nitrobenzyl trichloromethyl sulfone. This synthesis method has been widely used in various research studies.
Scientific Research Applications
4-Nitrobenzyl trichloromethyl sulfone has been used as a fluorescent probe in various biochemical and physiological studies. It is commonly used to label proteins, nucleic acids, and lipids in cells and tissues. This compound has also been used to study the kinetics of enzyme reactions, protein-protein interactions, and cellular signaling pathways.
properties
CAS RN |
15894-01-6 |
|---|---|
Product Name |
4-Nitrobenzyl trichloromethyl sulfone |
Molecular Formula |
C8H6Cl3NO4S |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
1-nitro-4-(trichloromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H6Cl3NO4S/c9-8(10,11)17(15,16)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
InChI Key |
MIHZYBSIFQUIEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
synonyms |
p-Nitrobenzyltrichloromethyl sulfone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
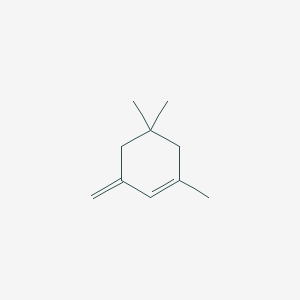
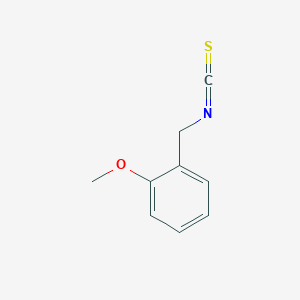
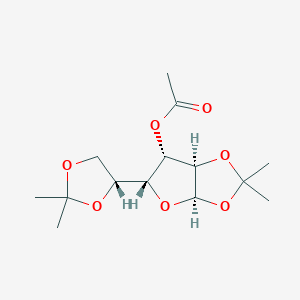
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
